molecular formula C9H11BrN2 B1346386 5-Bromo-4-cyclopentylpyrimidine CAS No. 951884-32-5

5-Bromo-4-cyclopentylpyrimidine

Cat. No.: B1346386
CAS No.: 951884-32-5
M. Wt: 227.1 g/mol
InChI Key: FKYAHCYSOLMPND-UHFFFAOYSA-N
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Description

5-Bromo-4-cyclopentylpyrimidine (CAS: 951884-32-5) is a halogenated pyrimidine derivative characterized by a bromine atom at the 5-position and a cyclopentyl group at the 4-position of the pyrimidine ring. Its molecular formula is C₉H₁₁BrN₂, with a molecular weight of 227.10 g/mol . This compound is primarily utilized as a pharmaceutical intermediate and in organic synthesis due to the reactivity of the bromine atom, which facilitates cross-coupling reactions (e.g., Suzuki-Miyaura reactions) .

Preparation Methods

The synthesis of 5-Bromo-4-cyclopentylpyrimidine typically involves the bromination of 4-cyclopentylpyrimidine. One common method is the reaction of 4-cyclopentylpyrimidine with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize reaction conditions, reduce production costs, and improve yield and purity of the final product .

Chemical Reactions Analysis

5-Bromo-4-cyclopentylpyrimidine can undergo various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-amino-4-cyclopentylpyrimidine derivatives, while Suzuki-Miyaura coupling can produce various aryl-substituted pyrimidines .

Mechanism of Action

The mechanism of action of 5-Bromo-4-cyclopentylpyrimidine depends on its specific application and the molecular targets involved. In biological systems, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it can inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrimidine Derivatives

Structural and Physicochemical Comparisons

The following table highlights key structural and physicochemical differences between 5-Bromo-4-cyclopentylpyrimidine and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties
This compound C₉H₁₁BrN₂ 227.10 Br (5), cyclopentyl (4) High lipophilicity; bromine enables cross-coupling
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine C₉H₁₁BrClN₃ 276.56 Br (5), Cl (2), cyclopentylamine (4) Chlorine increases electrophilicity; amine supports hydrogen bonding
5-Bromo-4-(trifluoromethyl)pyrimidine C₅H₃BrF₃N₂ 239.99 Br (5), CF₃ (4) Electron-withdrawing CF₃ enhances electrophilicity; lower steric bulk
5-Bromo-4-(2-methylphenyl)pyrimidine C₁₁H₉BrN₂ 249.11 Br (5), 2-methylphenyl (4) Aromatic ring improves π-π stacking; higher molecular weight
5-Bromo-2-cyclopropyl-4-methylpyrimidine C₈H₉BrN₂ 213.07 Br (5), cyclopropyl (2), methyl (4) Smaller substituents reduce steric hindrance; predicted pKa = 1.67

Notes:

  • Chlorine and amine groups in derivatives like 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine enhance hydrogen-bonding capabilities, as observed in crystal structures where N–H···N interactions stabilize supramolecular networks .

Halogen Reactivity

  • The bromine atom in this compound is highly reactive in palladium-catalyzed cross-coupling reactions, similar to bromine in 5-Bromo-4-(trifluoromethyl)pyrimidine . However, the presence of chlorine in 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine allows sequential functionalization, enabling stepwise modifications at positions 2 and 5 .

Functional Group Compatibility

  • Derivatives with sulfur-based substituents (e.g., 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine, CAS: 1330750-21-4) exhibit distinct reactivity due to the thioether group, which can participate in oxidation reactions or serve as a leaving group .

Pharmacological and Material Science Relevance

  • This compound : Used in kinase inhibitor synthesis, leveraging its balanced lipophilicity for cell membrane penetration .
  • 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine : Studied in anticancer agent development due to its hydrogen-bonding capacity and halogenated scaffold .
  • 5-Bromo-4-(2-methylphenyl)pyrimidine : Applied in materials science for constructing π-conjugated systems in organic electronics .

Research Findings and Key Observations

  • Crystallographic Insights : The planar pyrimidine ring in 5-Bromo-2-chloropyrimidin-4-amine (a related compound) facilitates dimerization via N–H···N hydrogen bonds, a feature likely shared by this compound derivatives .

Biological Activity

5-Bromo-4-cyclopentylpyrimidine is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and various biological properties, including antiviral, antibacterial, and antioxidant activities.

Synthesis and Characterization

This compound can be synthesized through cyclocondensation reactions involving appropriate precursors. The compound is characterized using various techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray crystallography. These methods confirm the structural integrity and purity of the synthesized compound.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, highlighting its potential therapeutic applications.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral activity, particularly against Herpes Simplex Virus type 1 (HSV-1). The compound demonstrated a high efficacy with a cytotoxic concentration (CC50) greater than 0.4 mg/mL, indicating a favorable safety profile for further studies. The mechanism of action appears to involve interference with viral replication processes.

Antibacterial Activity

In terms of antibacterial properties, this compound shows selective activity against Gram-positive bacteria. For instance, it has been tested against methicillin-resistant Staphylococcus aureus (MRSA) with inhibition zones ranging from 10 to 15 mm. However, its effectiveness is considered weak compared to standard antibiotics. The minimum inhibitory concentration (MIC) values range from 1.563 to 6.25 mg/mL, suggesting bacteriostatic rather than bactericidal properties.

Table 1: Antibacterial Activity Against Selected Bacteria

BacteriaInhibition Zone (mm)MIC (mg/mL)MBC (mg/mL)Action Type
Methicillin-resistant Staphylococcus aureus (MRSA)10 - 151.563 - 6.25>16Bacteriostatic

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH assay, where it exhibited an inhibition percentage of approximately 84.95%. This suggests that the compound can effectively scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases.

Table 2: Antioxidant Activity Measurement

Assay MethodInhibition (%)
DPPH Scavenging84.95

Case Studies and Research Findings

Several studies have explored the pharmacological implications of pyrimidine derivatives like this compound:

  • Antiviral Studies : A study published in Molecules highlighted the compound's ability to inhibit HSV-1 replication in vitro, providing insights into its potential use as an antiviral agent .
  • Antibacterial Efficacy : Research conducted on various bacterial strains showed that while the compound has some antibacterial properties, it is more effective against specific Gram-positive bacteria rather than Gram-negative strains .
  • Oxidative Stress Research : The antioxidant properties were assessed in a comparative study with other known antioxidants, demonstrating that this compound has comparable efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-bromo-4-cyclopentylpyrimidine, and how can reaction intermediates be validated?

Methodological Answer: The synthesis typically involves nucleophilic substitution and cross-coupling reactions. For example, 5-bromo-2,4-dichloropyrimidine can react with cyclopentylamine under basic conditions (e.g., K₂CO₃ in DMF) to substitute the 4-chloro group with cyclopentylamine, yielding this compound . Intermediate validation requires techniques like LC-MS to confirm molecular weight and ¹H/¹³C NMR to verify substitution patterns. Purity should be assessed via HPLC (>95%) and elemental analysis.

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

Methodological Answer: Column chromatography using silica gel (hexane/ethyl acetate gradient) is effective for initial purification. Recrystallization in ethanol or methanol improves purity. Due to potential bromine-related instability, avoid prolonged exposure to light or heat . Confirm purity via melting point analysis and comparison with literature values (e.g., DSC data) . Note that commercial suppliers often omit analytical data, necessitating in-house validation .

Q. How should researchers handle safety protocols for brominated pyrimidines like this compound?

Methodological Answer: Follow GHS hazard classifications: wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (H332/H312 hazard statements). Store in amber vials at 2–8°C under inert gas (e.g., N₂) to prevent decomposition. Emergency procedures for spills include neutralization with sodium bicarbonate and disposal via halogenated waste streams .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

Methodological Answer: A 2³ factorial design can evaluate temperature (X₁), solvent polarity (X₂), and reagent molar ratio (X₃). For example, vary DMF/THF ratios (solvent), 1–2 eq. of cyclopentylamine, and 60–100°C. Response variables include yield and purity. Statistical analysis (ANOVA) identifies significant factors, reducing the number of trials by 50% while maximizing yield .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Density functional theory (DFT) calculates electron density maps to identify reactive sites (e.g., C-Br bond dissociation energy). Fukui indices highlight nucleophilic/electrophilic regions. Transition state modeling (e.g., Sonogashira coupling) using Gaussian or ORCA software predicts activation barriers and optimizes catalyst systems (e.g., Pd(PPh₃)₄ vs. XPhos) .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for brominated pyrimidines?

Methodological Answer: Discrepancies in ¹H NMR (e.g., aromatic proton shifts) may arise from solvent effects or tautomerism. Compare experimental data with computed spectra (using ACD/Labs or ChemDraw). For 5-bromo derivatives, ¹³C DEPT-135 confirms substitution patterns. Cross-validate with high-resolution mass spectrometry (HRMS) to rule out impurities .

Q. What strategies mitigate decomposition of this compound during long-term storage?

Methodological Answer: Conduct accelerated stability studies under ICH guidelines: expose samples to 40°C/75% RH for 6 months. Analyze degradation products via LC-MS. Optimal storage involves desiccants (silica gel) and argon atmosphere. Lyophilization improves stability for hygroscopic batches .

Q. How can isotopic labeling (e.g., ²H/¹³C) elucidate the mechanism of cyclopentyl group incorporation?

Methodological Answer: Synthesize ¹³C-labeled cyclopentylamine and track incorporation via ¹³C NMR. Kinetic isotope effects (KIEs) using deuterated reagents (e.g., DMF-d₇) reveal rate-determining steps. For SNAr mechanisms, isotopic labeling at the 4-position confirms nucleophilic attack vs. radical pathways .

Properties

IUPAC Name

5-bromo-4-cyclopentylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-8-5-11-6-12-9(8)7-3-1-2-4-7/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYAHCYSOLMPND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC=NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650034
Record name 5-Bromo-4-cyclopentylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-32-5
Record name 5-Bromo-4-cyclopentylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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